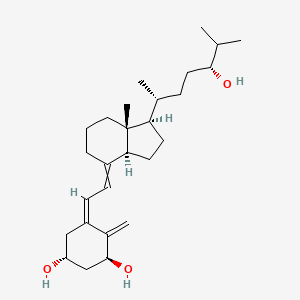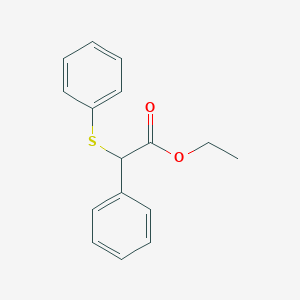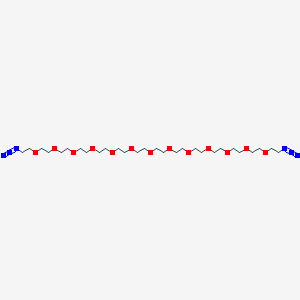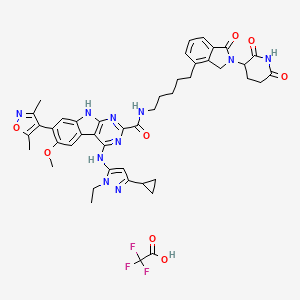
1,24(R)-Dihydroxyvitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,24®-Dihydroxyvitamin D3 is a biologically active form of vitamin D3, also known as cholecalciferol. This compound plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and immune system regulation. It is synthesized in the body through a series of hydroxylation reactions involving vitamin D3, which is obtained from sunlight exposure, food, or supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,24®-Dihydroxyvitamin D3 is synthesized through a multi-step process starting from vitamin D3. The first step involves the hydroxylation of vitamin D3 at the 25th position in the liver to form 25-hydroxyvitamin D3. This intermediate is then further hydroxylated at the 1st and 24th positions in the kidney to produce 1,24®-Dihydroxyvitamin D3 .
Industrial Production Methods: Industrial production of 1,24®-Dihydroxyvitamin D3 involves microbial fermentation and chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the compound, while chemical synthesis involves multiple steps of hydroxylation and purification to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,24®-Dihydroxyvitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 1,24®-Dihydroxyvitamin D3.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of vitamin D3, which have different biological activities and functions .
Scientific Research Applications
1,24®-Dihydroxyvitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
- Employed in the synthesis of novel vitamin D analogs with potential therapeutic applications .
Biology:
- Studied for its role in regulating calcium and phosphate metabolism.
- Investigated for its effects on gene expression and cellular differentiation .
Medicine:
- Used in the treatment of vitamin D deficiency and related disorders such as rickets and osteomalacia.
- Explored for its potential in treating autoimmune diseases, cancers, and cardiovascular diseases .
Industry:
- Incorporated into dietary supplements and fortified foods to enhance nutritional value.
- Utilized in the development of pharmaceutical formulations for targeted drug delivery .
Mechanism of Action
1,24®-Dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a complex that interacts with specific DNA sequences, leading to the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The molecular targets and pathways involved include the calcium-sensing receptor, parathyroid hormone, and various cytokines .
Comparison with Similar Compounds
1,24®-Dihydroxyvitamin D3 is unique among vitamin D metabolites due to its specific hydroxylation pattern, which confers distinct biological activities . Similar compounds include:
1,25-Dihydroxyvitamin D3: The most potent form of vitamin D3, primarily involved in calcium and phosphate regulation.
24,25-Dihydroxyvitamin D3: A less active metabolite with roles in bone mineralization and repair.
Compared to these compounds, 1,24®-Dihydroxyvitamin D3 has unique applications in research and therapy due to its specific receptor interactions and metabolic pathways .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9?,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |
InChI Key |
BJYLYJCXYAMOFT-KFUATEJNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)

![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)

![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)



